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Compound of Interest

Compound Name:
Methyl bromo(4-

fluorophenyl)acetate

Cat. No.: B1610914 Get Quote

The compound in focus is (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-

nitrobenzenesulfonamide. A foundational step in any analytical endeavor is to understand the

molecule's structure, as this dictates its spectroscopic behavior.

Chemical Structure:

The molecule possesses a chiral center at the C3 position of the azetidine ring, two

fluorophenyl groups, a nitrobenzenesulfonamide moiety, and an N-methyl group. These

features will give rise to a complex and informative set of spectroscopic data. While a

comprehensive set of published experimental spectra for this specific molecule is not readily

available, its spectroscopic profile can be accurately predicted based on the well-understood

behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent

structure of organic molecules.[1] For a molecule of this complexity, a suite of NMR

experiments is required.
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Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The

chemical shift (δ) is influenced by the local electronic environment, and spin-spin coupling (J)

provides connectivity information.

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated

solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Instrument Parameters (500 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 3-4 seconds for good resolution.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Spectral Width: 0-10 ppm is a suitable range for most organic molecules.

Predicted ¹H NMR Data Summary:
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.0-7.5 m 4H

Aromatic protons

(nitrobenzenesulf

onamide)

The electron-

withdrawing nitro

and sulfonyl

groups deshield

these protons,

shifting them

downfield.

~7.4-7.0 m 8H

Aromatic protons

(bis(4-

fluorophenyl)

groups)

Protons on the

fluorophenyl

rings will appear

as complex

multiplets due to

proton-proton

and proton-

fluorine coupling.

~4.5-5.0 t or m 1H
Methine proton (-

CH(Ph)₂)

This proton is

adjacent to two

phenyl rings and

the azetidine

nitrogen, leading

to a downfield

shift.

~3.5-4.0 m 1H
Azetidine CH

proton

The proton at the

chiral center will

be a multiplet

due to coupling

with the adjacent

CH₂ protons.

~3.0-3.5 m 4H Azetidine CH₂

protons

These protons

are

diastereotopic

and will likely
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appear as

complex

multiplets.

~2.8 s 3H
N-methyl protons

(-NCH₃)

The methyl

group attached

to the

sulfonamide

nitrogen will

appear as a

singlet.

¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon framework of the molecule.

Experimental Protocol:

Sample Preparation: Use the same sample as for ¹H NMR.

Instrument Parameters (125 MHz Spectrometer):

Pulse Program: Proton-decoupled pulse program.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Spectral Width: 0-200 ppm.

Predicted ¹³C NMR Data Summary:
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Predicted Chemical Shift (δ, ppm) Assignment

~160-165 (d) Aromatic C-F

~148 Aromatic C-NO₂

~130-140 Aromatic quaternary carbons

~115-135 Aromatic CH carbons

~70-75 Methine carbon (-CH(Ph)₂)

~50-60 Azetidine carbons

~35-40 N-methyl carbon (-NCH₃)

2D NMR Spectroscopy
For unambiguous assignment of the complex ¹H and ¹³C spectra, 2D NMR experiments are

essential.[2][3][4][5]

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to trace the

connectivity within the azetidine ring and the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C

atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two to three bonds, crucial for connecting the different fragments of the

molecule.

NMR Analysis Workflow:
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NMR Structural Elucidation

1H NMR
(Proton Signals)

2D COSY
(H-H Connectivity)

2D HSQC
(Direct C-H Bonds)

2D HMBC
(Long-Range C-H Bonds)

13C NMR
(Carbon Framework)

Final Structure

Click to download full resolution via product page

Caption: A typical workflow for structural elucidation using a suite of NMR experiments.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight

and structural information through fragmentation. Electrospray ionization (ESI) is a soft

ionization technique suitable for this molecule.

Experimental Protocol (ESI-MS):

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a solvent such as methanol or

acetonitrile.

Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF

or Orbitrap).

Ionization Mode: Positive ion mode is expected to be optimal due to the presence of basic

nitrogen atoms.

Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Perform tandem

MS (MS/MS) on the molecular ion to induce fragmentation.
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Predicted Mass Spectrometry Data:

Molecular Ion: The protonated molecule [M+H]⁺ is expected.

Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation,

including the loss of SO₂ (64 Da).[6][7] Other likely fragmentations include cleavage of the

azetidine ring and the loss of a fluorophenyl group.

Conceptual Fragmentation Pathway:

[M+H]+

Loss of SO2 Loss of NO2 Cleavage of azetidine ring Loss of a fluorophenyl group

Click to download full resolution via product page

Caption: Conceptual diagram of potential fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group
Identification
Principle: IR spectroscopy measures the absorption of infrared radiation due to molecular

vibrations, which is characteristic of specific functional groups. Attenuated Total Reflectance

(ATR) is a common sampling technique for solid samples.[8][9][10][11]

Experimental Protocol (ATR-FTIR):

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

[10]

Predicted IR Data Summary:
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Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

~1530 and ~1350
Asymmetric and symmetric N-

O stretching
Nitro group (NO₂)[12]

~1340 and ~1160
Asymmetric and symmetric

S=O stretching
Sulfonamide (SO₂N)[1][13]

~1220 C-F stretching Fluorophenyl groups

~3100-3000 C-H aromatic stretching Aromatic rings

~3000-2800 C-H aliphatic stretching Azetidine and methyl groups

UV-Visible Spectroscopy: Electronic Transitions
Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which

corresponds to electronic transitions within the molecule.

Experimental Protocol:

Sample Preparation: Dissolve the compound in a UV-transparent solvent like ethanol or

acetonitrile to a known concentration.

Data Acquisition: Scan the UV-Vis spectrum, typically from 200 to 800 nm.

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the

nitrobenzenesulfonamide chromophore. Aromatic nitro compounds typically exhibit strong

absorption bands in the UV region.[14] An absorption maximum (λₘₐₓ) is predicted in the 250-

300 nm range.

Conclusion
The comprehensive spectroscopic analysis of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-

yl)-N-methyl-2-nitrobenzenesulfonamide relies on a combination of modern analytical

techniques. While specific experimental data for this molecule is not widely published, a
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detailed and reliable spectroscopic profile can be constructed by applying fundamental

principles and drawing comparisons with structurally related compounds. NMR spectroscopy

provides the detailed structural map, mass spectrometry confirms the molecular weight and key

structural motifs through fragmentation, and IR and UV-Vis spectroscopy confirm the presence

of key functional groups and chromophores. Together, these techniques offer a powerful and

synergistic approach to the complete characterization of this complex molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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